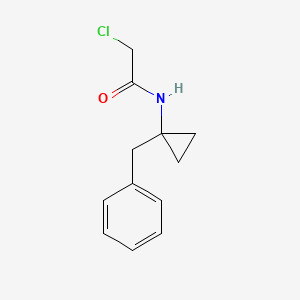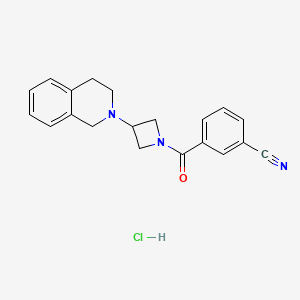![molecular formula C29H27FN4O3S B2506469 2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 892386-14-0](/img/structure/B2506469.png)
2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide, appears to be a novel molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, which share some structural similarities, such as the presence of a fluorophenyl group and a pyrimidinone moiety . The second paper describes pyrido[1,2-a]pyrimidin-4-one derivatives, which are related to the pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl moiety in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . Although the exact synthesis of the compound is not detailed, it can be inferred that similar starting materials and synthetic strategies might be employed. The synthesis typically involves multiple steps, including the formation of the core pyrimidinone structure, followed by various functionalization reactions to introduce additional substituents like the hydroxymethyl and mesitylacetamide groups.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H NMR, IR, mass spectrum, and elemental analyses . These techniques would also be applicable to the compound of interest, providing detailed information about its molecular framework, the positions of substituents, and the overall molecular conformation.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features and the properties of related compounds, it can be anticipated that the compound would exhibit certain solubility characteristics, stability under various conditions, and reactivity profiles that could influence its biological activity. For example, the presence of a fluorophenyl group could affect the compound's lipophilicity, which in turn might influence its ability to penetrate biological membranes .
Herbicidal Activity and Aldose Reductase Inhibition
The first paper reports that similar compounds exhibit herbicidal activities against various dicotyledonous weeds, suggesting that the compound might also possess such properties . The second paper discusses the inhibition of aldose reductase, an enzyme involved in diabetic complications, by pyrido[1,2-a]pyrimidin-4-one derivatives . This indicates the potential for the compound to exhibit biological activities related to enzyme inhibition and antioxidant properties.
Scientific Research Applications
Synthesis and Radiosynthesis
Radiosynthesis of fluorine-18 labeled compounds, such as [18F]PBR111, demonstrates the use of fluorine-substituted ligands for imaging the translocator protein (18 kDa) with PET, highlighting the importance of fluorine atoms in enabling in vivo imaging techniques (Dollé et al., 2008). This technique involves nucleophilic aliphatic substitution to replace a tosyloxy group with fluorine-18, showcasing a method that could potentially apply to the synthesis and application of 2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide for imaging purposes.
Biological Evaluation and Potential Antitumor Activity
Research on fluorine-substituted compounds, like the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, demonstrates high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), with potential implications for studying neurodegenerative disorders (Fookes et al., 2008). This suggests that compounds with a similar structure could be evaluated for their selectivity and affinity towards various biological targets, offering pathways for the development of diagnostic or therapeutic agents.
Chemical Synthesis and Reactivity
Studies on the synthesis of novel fluoro-substituted compounds, such as benzo[b]pyran derivatives with anti-lung cancer activity, underline the versatility of fluorine-containing compounds in medicinal chemistry (Hammam et al., 2005). These compounds demonstrate significant anticancer activity at low concentrations, indicating the potential for this compound and similar molecules to serve as bases for developing new anticancer drugs.
properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O3S/c1-15-9-16(2)25(17(3)10-15)32-24(36)14-38-29-22-11-21-19(13-35)12-31-18(4)26(21)37-28(22)33-27(34-29)20-7-5-6-8-23(20)30/h5-10,12,35H,11,13-14H2,1-4H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQUQWMERKOELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)